1-(Furan-2-yl)propan-2-amine
Description
Contextualization within Furan-Containing Organic Compounds and their Biological Relevance
Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. wisdomlib.org This structural motif is a key building block in medicinal chemistry and is present in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govijabbr.com The furan ring's electron-rich nature and aromaticity contribute to its ability to interact with various biological targets, such as enzymes and receptors, influencing their function. ijabbr.com This can lead to enhanced metabolic stability and bioavailability of the parent compound. ijabbr.com
Furan derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological activities. ontosight.ai These include antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.ly Furthermore, furan-containing compounds have shown activity in the central nervous system, exhibiting antidepressant, anxiolytic, anticonvulsant, and antiparkinsonian effects. ijabbr.comutripoli.edu.ly The versatility of the furan scaffold allows for the synthesis of a wide variety of derivatives with diverse biological functions. ijabbr.com The biological activity of furan derivatives can be significantly altered by even minor changes in their substitution patterns. researchgate.net
The furan nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. researchgate.net This has led to its incorporation into many commercially available medications. ijabbr.comutripoli.edu.ly For instance, derivatives of furan are used in the development of treatments for conditions ranging from urinary tract infections to ulcers. wisdomlib.orgijabbr.com
| Biological Activity | Example of Furan Derivative Class | Reference |
| Antimicrobial | Nitrofurantoin | wisdomlib.org |
| Anti-inflammatory | Diaryl furanone derivatives | ijabbr.com |
| Anticancer | Anthrafurandione analogues | utripoli.edu.ly |
| Antidepressant | 3-(2-furyl)-pyrazoline derivatives | utripoli.edu.ly |
| Anticonvulsant | 1,4-dihydropyridine derivatives with furan ring | utripoli.edu.ly |
| Anti-glaucoma | Furan sulfonyl hydrazone derivatives | utripoli.edu.ly |
| Antiviral | Ailanthoidol | jst.go.jp |
| Antioxidant | Ailanthoidol | jst.go.jp |
Overview of Substituted Propan-2-amine Derivatives in Medicinal Chemistry and Neuropharmacology
The propan-2-amine structure, also known as isopropylamine (B41738), is another key pharmacophore frequently found in physiologically active molecules. When substituted, particularly with aromatic or heterocyclic rings, these derivatives often exhibit significant effects on the central nervous system (CNS). This is largely due to their structural similarity to endogenous monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).
Substituted propan-2-amine derivatives are a cornerstone of neuropharmacology. Many compounds within this class act as releasing agents or reuptake inhibitors of monoamine neurotransmitters. By modulating the levels of these neurotransmitters in the synaptic cleft, these compounds can influence mood, cognition, and other neurological functions. For example, phenethylamine (B48288) derivatives, which include the propan-2-amine backbone, are known for their interactions with the CNS.
The specific nature of the substituent on the propan-2-amine core dictates the compound's pharmacological profile, including its receptor binding affinity and selectivity. For instance, the addition of different functional groups can lead to compounds with applications in treating depression, anxiety disorders, and narcolepsy. solubilityofthings.com The stereochemistry of these molecules is also crucial, as different enantiomers can have vastly different biological activities. smolecule.com
| Compound Class | Primary Mechanism of Action | Therapeutic Area of Interest | Reference |
| Phenethylamine derivatives | Monoamine releasing agent | CNS disorders | |
| Substituted amphetamines | Dopamine and norepinephrine modulation | ADHD, narcolepsy | solubilityofthings.com |
| Serotonin receptor agonists | Activation of serotonin receptors | Mood and perception disorders | smolecule.com |
| κ opioid antagonists | Selective antagonism of κ-opioid receptors | Not specified | sigmaaldrich.cn |
Significance of the Furan-Propan-2-amine Scaffold in Drug Discovery and Development
The combination of a furan ring and a propan-2-amine moiety into the single molecular scaffold of 1-(Furan-2-yl)propan-2-amine creates a compound with potential for unique pharmacological properties. This scaffold merges the biological relevance of furan derivatives with the neuropharmacological potential of substituted propan-2-amines.
Research into compounds containing the furan-propan-2-amine scaffold has indicated a range of potential biological activities. For example, derivatives of this scaffold have been investigated for their anticancer and antimicrobial properties. smolecule.com The furan ring can engage in specific interactions with biological targets, while the propan-2-amine portion can influence neurotransmitter systems. smolecule.com
The synthesis of various derivatives of the furan-propan-2-amine scaffold allows for the exploration of structure-activity relationships (SAR). By modifying the substituents on either the furan ring or the amine group, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. ijabbr.com For instance, the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which incorporates the furan moiety, has led to the discovery of compounds with potential antidepressant and antianxiety activities. researchgate.net This highlights the value of the furan-propan-2-amine scaffold as a starting point for the development of new therapeutic agents.
The structural features of the furan-propan-2-amine scaffold, such as the potential for hydrogen bonding from the amine group and the aromatic character of the furan ring, are key to its potential interactions with biological molecules. vulcanchem.com The exploration of this scaffold continues to be an active area of research in the quest for novel and effective drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAQSPIDXGMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378190 | |
| Record name | 1-(furan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57580-64-0 | |
| Record name | 1-(furan-2-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57580-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Advanced Methodologies for 1 Furan 2 Yl Propan 2 Amine and Its Analogues
Established Synthetic Routes to the 1-(Furan-2-yl)propan-2-amine Core Structure
The construction of the fundamental this compound framework can be achieved through several synthetic pathways, broadly categorized into chemical synthesis and greener biocatalytic methods.
Chemical Synthesis Approaches and Reaction Conditions
A common and plausible method for synthesizing the this compound core is through reductive amination. vulcanchem.comvulcanchem.com This process typically involves the reaction of a furan-2-yl-containing ketone or aldehyde with an amine source in the presence of a reducing agent. For instance, furan-2-carbaldehyde can be reacted with isopropylamine (B41738) under reductive amination conditions. vulcanchem.com Another approach involves the condensation of furan-2-carbaldehyde with propylamine (B44156), followed by an asymmetric reduction to yield the desired amine. vulcanchem.com
Key reaction parameters that are often optimized include the choice of reducing agent, solvent, temperature, and catalyst. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction conditions must be carefully controlled, especially considering the sensitivity of the furan (B31954) ring to strong acidic conditions. vulcanchem.com
A multi-step synthesis might involve the following general steps:
Alkylation: Introduction of the propyl group to the furan ring.
Formation of a carbonyl group: Conversion of the alkylated furan to a ketone intermediate.
Reductive amination: Reaction of the ketone with an amine source to form the final product.
Biocatalytic and Green Chemistry Syntheses of Chiral Furan-Substituted Propanols as Precursors
In line with the principles of green chemistry, biocatalytic methods offer an environmentally friendly alternative for the synthesis of chiral precursors to this compound. rsc.org Chiral heterocyclic alcohols are valuable intermediates in the production of pharmaceuticals. nih.govresearchgate.net
A notable example is the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to produce (S)-1-(furan-2-yl)propan-1-ol. nih.govresearchgate.net This reaction can be carried out using whole-cell biocatalysts, such as Lactobacillus paracasei BD101. nih.govresearchgate.net This method has demonstrated high conversion rates (>99%), excellent enantiomeric excess (>99% ee), and good yields (96%) on a gram scale. nih.govresearchgate.net The resulting chiral alcohol can then be converted to the corresponding chiral amine.
The use of biocatalysts, such as enzymes and microorganisms, provides several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. researchgate.netmagtech.com.cn
Derivatization Techniques for Structural Modification and Analogue Generation
The this compound scaffold can be readily modified at both the furan ring and the amine group to generate a diverse library of analogues with potentially enhanced biological activities.
Furan Ring Functionalization and Substituent Effects
The furan ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. vulcanchem.com Nitration, sulfonation, and halogenation are common electrophilic substitution reactions that can occur on the furan ring. ijabbr.com The position of substitution is influenced by the existing substituents on the ring. For 2-substituted furans, electrophilic substitution typically occurs at the 5-position. vulcanchem.comresearchgate.net
The introduction of different substituents can significantly alter the electronic properties, lipophilicity, and bioavailability of the resulting analogues. vulcanchem.com For example, replacing the furan ring with other heterocycles like thiophene (B33073) or pyrrole (B145914) can modulate these properties. vulcanchem.com
| Reaction Type | Reagents | Position of Functionalization |
| Nitration | Nitric acid in acetic anhydride | 5-position ijabbr.com |
| Sulfonation | Sulphur trioxide in pyridine | 5-position ijabbr.com |
| Bromination | Bromine | Polyhalogenated product ijabbr.com |
| Acylation | Acid chlorides/anhydrides | 5-position researchgate.net |
Amine Group Modifications and Preparation of Derivatives (e.g., amides, propargyl amines)
The primary amine group in this compound is a versatile handle for a wide range of chemical modifications. It readily participates in nucleophilic reactions, enabling derivatization through acylation and alkylation. vulcanchem.com
Amide Synthesis: Amides are commonly prepared by reacting the amine with acyl chlorides or carboxylic acids. For example, 3-cyano-N-[1-(furan-2-yl)propan-2-yl]benzamide can be synthesized by reacting this compound with 3-cyanobenzoyl chloride in the presence of a base like triethylamine. smolecule.com
Propargylamine (B41283) Synthesis: Propargylamines are another important class of derivatives. Their synthesis can be achieved through various methods, including the A³ coupling reaction of an aldehyde, an amine, and an alkyne, often catalyzed by a metal complex like copper. scilit.com Multi-step organic syntheses have also been employed to produce fluorinated propargylamine derivatives. nih.gov
| Derivative Class | Synthetic Method | Key Reagents |
| Amides | Acylation | Acyl chlorides, Triethylamine smolecule.com |
| Propargylamines | A³ Coupling | Aldehyde, Alkyne, Copper catalyst scilit.com |
| Propargylamines | Multi-step synthesis | Various, including fluorinating agents nih.gov |
Stereoselective Synthesis of this compound Enantiomers
The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct biological activities. vulcanchem.com Therefore, the development of stereoselective synthetic methods is of high importance.
Enantiomerically pure starting materials are key to producing single enantiomers of the final amine. As discussed previously, biocatalytic reduction of the precursor ketone, 1-(furan-2-yl)propan-1-one, using microorganisms like Lactobacillus paracasei BD101 can produce the (S)-alcohol with very high enantiomeric excess. nih.govresearchgate.net This chiral alcohol can then be converted to the corresponding (S)-amine.
Another powerful tool for the stereoselective synthesis of chiral amines is the use of amine transaminases (ATAs). uniovi.esrsc.org These enzymes can catalyze the transfer of an amine group from a donor to a ketone acceptor, producing a chiral amine with high enantioselectivity. uniovi.es Depending on the specific ATA used (either (R)- or (S)-selective), it is possible to produce either enantiomer of the target amine. uniovi.es
Chiral catalysts, such as Ru-BINAP complexes, can also be employed in the asymmetric reduction of imine intermediates to achieve enantioselectivity, although optimization of yields and optical purity may be required. vulcanchem.com
Molecular Mechanisms of Action of 1 Furan 2 Yl Propan 2 Amine
Elucidation of Specific Molecular Targets and Biochemical Pathways
Direct molecular targets for 1-(Furan-2-yl)propan-2-amine have not been extensively documented in publicly available research. However, its structural characteristics—namely the propan-2-amine backbone and the furan (B31954) ring—allow for informed speculation on its potential biological interactions by drawing parallels with related molecules.
The propan-2-amine group is a common feature in compounds that interact with monoamine systems. For instance, benzofuran-substituted propan-2-amine derivatives, such as 5-APB and 6-APB, are known to act on serotonin (B10506) receptors. This suggests that this compound could potentially exhibit affinity for monoamine transporters, such as those for serotonin and dopamine (B1211576), though this remains speculative without direct experimental data. Interaction with these transporters would directly impact serotonergic and dopaminergic pathways, which are crucial for regulating mood, cognition, and behavior.
Furthermore, the furan moiety itself is a versatile chemical structure found in many biologically active compounds. Derivatives of 1-(furan-2-yl)prop-2-en-1-one (B3347645) have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com This indicates that enzymes can be a significant class of molecular targets for furan-containing compounds. The mechanism may involve interactions where the furan ring engages in π-π stacking with aromatic amino acid residues within the protein's active or allosteric sites. smolecule.com
Table 1: Potential Molecular Targets and Pathways for this compound (Based on Structural Analogs)
| Potential Molecular Target | Structural Basis for Hypothesis | Implicated Biochemical Pathway | Reference |
|---|---|---|---|
| Monoamine Transporters (e.g., for Serotonin, Dopamine) | Presence of the propan-2-amine backbone, similar to other monoaminergic agents. | Modulation of neurotransmitter levels in the synaptic cleft; Dopaminergic and Serotonergic signaling. | |
| Serotonin Receptors | Analogy to benzofuran-substituted propan-2-amine derivatives (e.g., 5-APB). | Activation of serotonin receptor signaling cascades. |
Signaling Cascade Modulation and Cellular Responses
The modulation of signaling cascades by this compound would be a direct consequence of its interaction with its primary molecular targets.
If the compound targets monoamine transporters, it would alter the concentration of neurotransmitters in the synapse, thereby modulating the activation of postsynaptic receptors and their downstream signaling pathways. This can lead to widespread changes in neural network activity and corresponding cellular responses.
In the case of enzyme inhibition, such as the inhibition of tyrosinase by a related furan derivative, the effects are more direct. Research on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives demonstrated that potent tyrosinase inhibition leads to a measurable decrease in melanin synthesis within B16F10 melanoma cells. mdpi.com This is a clear cellular response resulting from the disruption of a specific biochemical pathway. The study showed that an effective compound could decrease both cellular tyrosinase activity and the expression of the tyrosinase protein itself. mdpi.com While this research was not on this compound itself, it exemplifies how a furan-containing small molecule can modulate cellular functions.
Additionally, some G-protein coupled receptors, which are potential targets, can trigger diverse signaling pathways. For example, allosteric modulators of the CB1 receptor can influence downstream activation of ERK signaling, a critical pathway involved in cell proliferation and differentiation. nih.gov
Characterization of Specific Ligand-Target Binding Interactions and Allosteric Effects
The precise nature of the binding between this compound and its targets determines its pharmacological profile. Detailed binding studies on this specific molecule are not available, but extensive research on analogous compounds provides significant insight into potential interactions.
Studies on a furan-containing tyrosinase inhibitor, compound 8 ((E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one), revealed highly specific binding interactions. mdpi.com Molecular docking simulations showed that this compound binds to both the catalytic and allosteric sites of mushroom tyrosinase. mdpi.com Molecular dynamics analysis further indicated that the inhibitor interacts with key amino acid residues in the enzyme's active site pocket, including ASN260 and MET280. mdpi.com The furan ring can participate in hydrophobic interactions and π-π stacking, while other parts of the molecule can form hydrogen bonds, creating a stable ligand-target complex. smolecule.comsemanticscholar.org
The kinetic analysis of this interaction determined it to be of a mixed-inhibition type, meaning it can bind to both the free enzyme and the enzyme-substrate complex, a hallmark of allosteric effects. mdpi.com
Table 2: Enzyme Inhibition Kinetics for a Structurally Related Furan Derivative (Compound 8) Against Tyrosinase
| Substrate | Inhibition Type | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Reference |
|---|---|---|---|---|
| L-Tyrosine | Mixed | 0.0433 | 0.012 | mdpi.com |
This data is for (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, not this compound, and is presented as an example of furan derivative bioactivity.
The existence of allosteric sites on receptors like the CB1 receptor has opened new avenues for finely tuning signaling pathways. nih.gov Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, altering the receptor's conformation and its affinity for the endogenous ligand. This can lead to a more nuanced modulation of receptor activity than simple activation or blockade. nih.gov It is plausible that this compound could act as an allosteric modulator at its respective targets, though this would require specific investigation.
Structure Activity Relationship Sar Studies of 1 Furan 2 Yl Propan 2 Amine Analogues
Impact of Substitutions on the Furan (B31954) Ring on Biological Activity and Potency
The furan ring, a key structural component, serves as a bioisosteric replacement for the phenyl ring found in many centrally active compounds. researchgate.netresearchgate.net Its substitution pattern significantly modulates the pharmacological profile of the resulting analogues.
Research has shown that the position and nature of substituents on the furan ring are critical for biological activity. Studies on various furan-containing compounds have demonstrated that substitutions at the C-2 and C-5 positions can lead to derivatives with a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. ijabbr.comjst.go.jp For instance, in a series of furan-based molecules designed as potential 20S proteasome inhibitors, the specific substitution pattern on the furan ring was a key determinant of their inhibitory potency. derpharmachemica.com
In the context of receptor binding, the electronic properties and steric bulk of the substituents play a crucial role. For example, in a study of furan-substituted salvinorin A analogues targeting the κ-opioid receptor, it was found that sterically less demanding substitutions on the furan ring were preferred, suggesting that the ring binds within a congested pocket of the receptor. acs.org This highlights that bulky substituents can hinder optimal binding and reduce potency. Conversely, the introduction of specific groups can enhance activity. For example, the incorporation of a 5-methyl group on a pyrimidine (B1678525) core, a related heterocyclic scaffold, led to a twofold increase in potency in a series of USP1/UAF1 deubiquitinase inhibitors. acs.org
The electronic nature of the substituent is also a significant factor. Electron-withdrawing groups, such as a nitro group, or electron-donating groups can alter the electronic distribution of the furan ring, thereby influencing its interaction with target receptors. derpharmachemica.com The strategic placement of such groups can fine-tune the binding affinity and efficacy of the compounds.
Interactive Table: Impact of Furan Ring Substitutions on Biological Activity
| Compound Class | Substitution on Furan Ring | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Salvinorin A Analogues | Sterically bulky groups | Decreased potency at κ-opioid receptor | acs.org |
| Furan-based Proteasome Inhibitors | Varied substitution patterns | Determined inhibitory potency | derpharmachemica.com |
| Pyrimidine Derivatives | 5-methyl group | ~2-fold increase in potency | acs.org |
Role of the Propan-2-amine Side Chain in Receptor Binding, Selectivity, and Efficacy
The propan-2-amine side chain is a critical pharmacophoric element that directly participates in interactions with biological targets. Modifications to this side chain, including its length, branching, and the nature of the amine substituent, can profoundly affect receptor binding, selectivity, and functional activity.
The primary amine group is often essential for forming key interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the binding pocket of receptors. acs.org For instance, in many G-protein coupled receptors (GPCRs), this interaction is a crucial anchor point for ligand binding. nih.gov
Alterations to the alkyl backbone of the side chain can influence both potency and selectivity. For example, the presence of an α-methyl group, as in the propan-2-amine chain, can increase metabolic stability and alter the conformational preferences of the molecule, which in turn affects its interaction with the receptor.
N-alkylation of the amine group is a common strategy to modulate pharmacological properties. For example, N-methylation can enhance central nervous system (CNS) penetration and receptor affinity by increasing lipophilicity and reducing first-pass metabolism. However, the size and nature of the N-substituent are critical. While small alkyl groups may be well-tolerated, bulkier groups can lead to a decrease in affinity due to steric hindrance within the binding site.
In a study of dibenzofuranylethylamines, which are structurally related to 1-(furan-2-yl)propan-2-amine, the amine side chain was shown to be crucial for establishing ionic and hydrogen-bonding interactions within the orthosteric binding site of 5-HT2A and 5-HT2C receptors. acs.org The specific conformation and interactions of this side chain were key determinants of the compounds' agonist activity and selectivity.
Interactive Table: Influence of Propan-2-amine Side Chain Modifications
| Modification | Effect on Pharmacological Profile | Example/Context | Reference |
|---|---|---|---|
| Primary Amine | Forms key ionic/hydrogen bonds | Crucial for binding to many GPCRs | acs.orgnih.gov |
| α-Methyl Group | Increases metabolic stability, alters conformation | Propan-2-amine vs. ethylamine (B1201723) chain | |
| N-Methylation | Enhances CNS penetration and receptor affinity | Increased lipophilicity |
Influence of Stereochemistry on Pharmacological Profiles
This compound possesses a chiral center at the α-carbon of the propan-2-amine side chain, meaning it can exist as two enantiomers (R and S). Stereochemistry is a well-established determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit significantly different binding affinities, efficacies, and metabolic profiles. researchgate.net
The differential interaction of enantiomers with their biological targets arises from the three-dimensional nature of receptor binding sites, which are themselves chiral. One enantiomer may fit more snugly or form more favorable interactions within the binding pocket than the other, leading to higher affinity and/or potency.
In many classes of psychoactive compounds, including phenethylamines and related structures, one enantiomer is often significantly more potent than the other. For example, in the case of amphetamine, the S-(+)-enantiomer is several times more potent as a CNS stimulant than the R-(-)-enantiomer. This stereoselectivity is attributed to the specific interactions of the enantiomers with monoamine transporters.
While specific studies on the separated enantiomers of this compound are not extensively detailed in the provided search results, the principles of stereopharmacology strongly suggest that its enantiomers would exhibit different pharmacological profiles. The stereochemistry influences how the molecule is oriented within the receptor's binding site, affecting the alignment of key interacting moieties like the furan ring and the amine group. vulcanchem.com For instance, in a study of bedaquiline (B32110) analogues, which also possess stereogenic centers, the stereochemistry was found to significantly impact their anti-tuberculosis activity. mdpi.com
The synthesis of enantiomerically pure forms of such compounds is often a key objective in medicinal chemistry to develop more selective and potent drugs with potentially fewer side effects. researchgate.net
Comparative SAR Analysis with Related Phenethylamines and Amphetamines
The furan ring in this compound acts as a bioisostere for the phenyl ring present in classical phenethylamines and amphetamines. researchgate.netresearchgate.net This bioisosteric replacement is a common strategy in medicinal chemistry to modulate a molecule's properties, including potency, selectivity, and metabolism. nih.gov
However, the replacement of the phenyl ring with a furan ring introduces several key changes:
Electronic Properties: The furan ring is an electron-rich heterocycle with a different distribution of electron density compared to the benzene (B151609) ring. This can alter the nature of π-π stacking interactions with aromatic amino acid residues in the receptor binding site.
Metabolic Stability: The furan ring is generally more susceptible to metabolic oxidation than the more stable benzene ring, which can influence the compound's duration of action.
In some cases, the furan bioisostere can lead to compounds with comparable or even enhanced potency. For instance, in a study of USP1/UAF1 inhibitors, a furan-containing analogue was found to be among the most potent compounds in the series, highlighting the potential benefits of this heterocyclic replacement. acs.org
The SAR trends observed for substitutions on the phenyl ring of phenethylamines often provide a starting point for exploring substitutions on the furan ring of this compound analogues. For example, the effects of methoxy (B1213986) or halogen substitutions on the aromatic ring, which are well-documented for phenethylamines, can be extrapolated to guide the synthesis of novel furan-based analogues with potentially interesting pharmacological profiles. biomolther.org
Interactive Table: Comparative SAR of Furan- vs. Phenyl-containing Amines
| Structural Feature | This compound | Phenethylamines/Amphetamines | Implication of Difference | Reference |
|---|---|---|---|---|
| Aromatic Ring | Furan | Phenyl | Altered electronic properties, steric fit, and metabolic stability | researchgate.netresearchgate.net |
| Substitutions | Modifications on the furan ring | Extensive SAR data on phenyl ring substitutions | Guides design of novel furan analogues | biomolther.org |
| Side Chain | Propan-2-amine | Propan-2-amine (amphetamine) or ethylamine (phenethylamine) | Similar role in receptor interaction | mdpi.com |
| Stereochemistry | Chiral center at α-carbon | Chiral center at α-carbon (amphetamine) | Expected to be a key determinant of activity for both | researchgate.net |
Pharmacokinetic and Metabolic Profile of 1 Furan 2 Yl Propan 2 Amine
In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
The ADME profile of a compound dictates its bioavailability and duration of action. For 1-(Furan-2-yl)propan-2-amine, its ADME characteristics can be predicted by examining its structural components.
Distribution: Following absorption, this compound is expected to distribute into various tissues. Its lipophilic nature suggests it may cross the blood-brain barrier, a characteristic common to many amphetamine-like compounds. The extent of tissue distribution will also be influenced by its plasma protein binding characteristics.
Metabolism: Metabolism is anticipated to be a significant route of clearance for this compound. The metabolism is likely to involve two main sites: the furan (B31954) ring and the propylamine (B44156) side chain. The liver is expected to be the primary site of metabolism.
Excretion: The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted in the urine. A smaller portion may be eliminated in the feces.
| Predicted ADME Property | Predicted Characteristic | Basis for Prediction |
| Absorption | High oral bioavailability | Small molecular weight, moderate lipophilicity (LogP 1.4) nih.gov |
| Distribution | Wide, including potential CNS penetration | Lipophilicity, structural similarity to amphetamines |
| Metabolism | Extensive, primarily hepatic | Presence of furan ring and propylamine side chain |
| Excretion | Primarily renal (urine) | Formation of polar metabolites |
| This table presents predicted ADME characteristics based on the structural properties of this compound and data from related compounds. No direct experimental data is available. |
Metabolic Stability and Identification of Key Metabolites
The metabolic stability of a compound determines its half-life in the body. This compound is predicted to have moderate to low metabolic stability due to the presence of the furan ring, which is susceptible to oxidative metabolism. nih.gov
Key Metabolic Pathways and Predicted Metabolites:
Two primary metabolic pathways are anticipated for this compound:
Furan Ring Metabolism: The furan ring is a known structural alert for metabolism, often undergoing oxidation by cytochrome P450 enzymes. nih.gov This can lead to the formation of reactive intermediates such as epoxides or cis-enediones. These intermediates are then typically hydrolyzed to form more polar, open-ring metabolites. For instance, studies on other furan-containing compounds have shown cleavage of the furan ring to form unsaturated aldehydes, which are further oxidized to carboxylic acids or reduced to alcohols. juniperpublishers.com
Propylamine Side-Chain Metabolism: The propylamine side chain is structurally analogous to that of amphetamine and is therefore expected to undergo similar metabolic transformations. These include:
N-dealkylation: Not applicable as it is a primary amine.
Alpha-carbon hydroxylation: Hydroxylation of the carbon atom adjacent to the amine group.
Beta-carbon hydroxylation: Hydroxylation of the carbon atom attached to the furan ring.
Deamination: Removal of the amine group to form a ketone, 1-(furan-2-yl)propan-2-one. hmdb.cahmdb.ca
Based on these pathways, the following are predicted key metabolites:
| Predicted Metabolite | Metabolic Pathway |
| 1-(Furan-2-yl)propan-2-ol | Reduction of the ketone from deamination |
| 1-(Furan-2-yl)propan-1,2-diol | Hydroxylation of the side chain |
| Open-ring carboxylic acid derivatives | Oxidation and cleavage of the furan ring juniperpublishers.com |
| 1-(Furan-2-yl)propan-2-one | Deamination of the primary amine hmdb.cahmdb.ca |
| This table presents predicted metabolites based on known metabolic pathways of furan-containing compounds and amphetamine analogs. No direct experimental data on the metabolites of this compound is available. |
Investigation of Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Pathways
Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the phase I metabolism of many drugs and xenobiotics. google.com The metabolism of this compound is predicted to be heavily reliant on CYP enzymes.
CYP Isoforms Involved:
Based on the metabolism of structurally similar compounds, the following CYP isoforms are likely to be involved in the metabolism of this compound:
CYP2D6: This enzyme is known to metabolize many amphetamine-like substances.
CYP3A4: As a major drug-metabolizing enzyme, CYP3A4 is often involved in the metabolism of a wide range of compounds, including those with furan rings. google.com
CYP2E1: This isoform is particularly noted for its role in the oxidation of furan itself, suggesting it may also be involved in the metabolism of the furan ring of the title compound. nih.gov
Metabolic Pathways Mediated by CYPs:
The initial and rate-limiting steps in the metabolism of this compound are likely to be CYP-mediated oxidations. This includes the aforementioned hydroxylation of the propylamine side chain and the oxidation of the furan ring. The formation of reactive metabolites from furan ring oxidation is a key concern in the metabolism of furan-containing compounds. nih.gov
| CYP Isoform | Predicted Role in Metabolism | Supporting Evidence from Related Compounds |
| CYP2D6 | Metabolism of the propylamine side chain | Known to metabolize amphetamine and its analogs |
| CYP3A4 | General metabolism, including furan ring oxidation | Broad substrate specificity, involved in metabolism of many drugs google.com |
| CYP2E1 | Oxidation of the furan ring | Key enzyme in the metabolism of furan nih.gov |
| This table presents predicted cytochrome P450 interactions based on data from structurally similar compounds. No direct experimental data is available for this compound. |
Plasma Protein Binding and Tissue Distribution Studies
Plasma protein binding (PPB) is a critical determinant of a drug's pharmacokinetic properties, as generally only the unbound fraction of a drug is pharmacologically active. wikipedia.org
Predicted Plasma Protein Binding:
While no direct experimental data exists for this compound, its binding to plasma proteins can be estimated based on its physicochemical properties. With a predicted LogP of 1.4, it is expected to exhibit low to moderate plasma protein binding. nih.gov Highly lipophilic drugs tend to have high plasma protein binding, while more polar compounds have lower binding. As a basic compound, it would primarily bind to alpha-1-acid glycoprotein (B1211001) (AAG), and to a lesser extent, albumin. wikipedia.org
Predicted Tissue Distribution:
The moderate lipophilicity of this compound suggests that it will distribute into tissues. Its structural similarity to amphetamines, which are known to penetrate the central nervous system, suggests that this compound may also distribute to the brain. The extent of tissue distribution will be inversely related to the degree of plasma protein binding.
| Parameter | Predicted Value/Characteristic | Basis for Prediction |
| Plasma Protein Binding | Low to Moderate | Predicted LogP of 1.4 nih.gov |
| Primary Binding Proteins | Alpha-1-acid glycoprotein (AAG), Albumin | Basic nature of the amine group wikipedia.org |
| Tissue Distribution | Likely to be wide, with potential for CNS penetration | Moderate lipophilicity and structural similarity to amphetamines |
| This table presents predicted plasma protein binding and tissue distribution characteristics based on the physicochemical properties of this compound and principles of pharmacology. No direct experimental data is available. |
Toxicological Assessment and Safety Profile Research of 1 Furan 2 Yl Propan 2 Amine
In Vitro and In Vivo Cytotoxicity and General Toxicity Studies
The toxicity of furan-containing compounds is a subject of significant scientific interest. Furan (B31954) itself is known to be a potent hepatotoxin and carcinogen in rodents, with its toxicity linked to its metabolic activation to the reactive metabolite, cis-2-butene-1,4-dial. ellinikahoaxes.gr This metabolite is believed to be the primary agent responsible for the observed toxicity and carcinogenicity. ellinikahoaxes.gr The International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B). ellinikahoaxes.gr
While specific in vitro and in vivo cytotoxicity data for 1-(Furan-2-yl)propan-2-amine are not extensively detailed in the public domain, preliminary assays on related furan-containing compounds have been conducted. For instance, preliminary studies on HEK-293 cells with 1-(Furan-3-yl)propan-2-yl)-3-(thiophen-2-yl)urea, a related furan derivative, indicated low cytotoxicity. vulcanchem.com Another study on 2-arylbenzoxazoles, which can contain a furan moiety, showed that some compounds were not cytotoxic at concentrations of 100 μM. tandfonline.com
General toxicity information from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for this compound indicates potential hazards. nih.gov It has been classified as a highly flammable liquid and vapor, and toxic if swallowed. nih.gov It is important to note that this information may vary between suppliers due to impurities and other factors. nih.gov
Acute toxicity studies in rodents for a related benzofuran (B130515) derivative, N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide, showed an oral LD₅₀ of >2000 mg/kg, indicating low acute toxicity via this route. vulcanchem.com However, the intraperitoneal LD₅₀ was 480 mg/kg, suggesting higher toxicity when administered systemically. vulcanchem.com
Table 1: Aggregated GHS Hazard Classifications for this compound
| Hazard Statement | Description |
|---|---|
| H225 | Highly flammable liquid and vapor nih.gov |
| H301 | Toxic if swallowed nih.gov |
Data sourced from ECHA C&L Inventory notifications. nih.gov
Neurotoxicity and Behavioral Impact in Preclinical Models
The neurotoxic and behavioral effects of this compound and its analogs are of particular interest due to their structural similarities to known psychoactive substances like amphetamine. Furan-containing amphetamine analogs, such as 5-APB and 6-APB, have been shown to act as monoamine transporter inhibitors and release serotonin (B10506) and noradrenaline. smw.ch
Studies on the benzofuran analog 6-APB in rats have demonstrated stimulant-like effects, leading to increased extracellular levels of dopamine (B1211576) and serotonin. These neurochemical changes are often associated with behavioral effects such as locomotor activation. smw.ch Similarly, research on other benzofuran analogs like 2-EAPB and 5-EAPB has shown that they can induce conditioned place preference and are self-administered by rats, suggesting potential rewarding and reinforcing effects. researchgate.net These effects may be linked to alterations in neuroplasticity-related proteins in the brain. researchgate.net
The neurobehavioral effects of organophosphorus compounds, which can also induce neurotoxicity, have been studied in preclinical models. frontiersin.org These studies have shown that exposure can lead to motor deficits, including decreased locomotor activity and impaired coordination. frontiersin.org While chemically distinct, these studies highlight the types of behavioral assessments used to characterize neurotoxicity.
The evaluation of neurotoxicity in preclinical models often involves a battery of behavioral tests. For example, the rotarod test is used to assess fine motor coordination, while open-field tests can measure locomotor activity and stereotyped behaviors. frontiersin.org Some studies on benzofuran-based compounds have utilized the head twitch response (HTR) in mice as a behavioral marker for 5-HT2A receptor activation, which is a common mechanism for hallucinogenic drugs. nih.gov
Table 2: Investigated Behavioral Effects of Related Furan and Benzofuran Analogs in Preclinical Models
| Compound Class | Investigated Behavioral Effect | Animal Model | Reference |
|---|---|---|---|
| Benzofuran Analogs (e.g., 6-APB) | Stimulant-like effects, increased locomotor activity | Rats | smw.ch |
| Benzofuran Analogs (e.g., 2-EAPB, 5-EAPB) | Rewarding and reinforcing effects | Rats | researchgate.net |
| Phenylalkylamine Analogs (e.g., DOB-DFLY) | Head Twitch Response (5-HT2A activation) | Mice | nih.gov |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity and mutagenicity are critical endpoints in the toxicological assessment of any chemical compound. europa.eu These tests evaluate the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer. europa.eu
For the broader class of furan-containing compounds, there is evidence of genotoxic potential. The carcinogenicity of furan is thought to involve both genotoxic and non-genotoxic mechanisms. ellinikahoaxes.gr The reactive metabolite of furan, cis-2-butene-1,4-dial, is a key player in its toxicity and is believed to be the causative agent for its genotoxic effects. ellinikahoaxes.gr
Specific data on the genotoxicity of this compound is limited. However, some related compounds have been evaluated. For example, a furan derivative, 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide, was reported to have a low Ames test mutagenicity risk. vulcanchem.com The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals. europa.eu
The evaluation of genotoxicity typically involves a battery of in vitro and in vivo tests. europa.eu In vitro tests may include the Ames test, chromosome aberration tests in mammalian cells, and the mouse lymphoma assay. europa.eu In vivo tests, such as the micronucleus test in rodents, provide information on genotoxic effects in a whole organism. europa.eu A comprehensive assessment of the genotoxicity of this compound would require data from a range of these assays.
Table 3: Genotoxicity Test Information for Related Compounds
| Compound/Class | Test Type | Result/Observation | Reference |
|---|---|---|---|
| Furan | Mechanistic studies | Genotoxic and non-genotoxic mechanisms proposed for carcinogenicity | ellinikahoaxes.gr |
| 2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide | Ames Test | Low mutagenicity risk reported | vulcanchem.com |
Comprehensive Safety Margin Analysis from a Research Perspective
A comprehensive safety margin analysis involves comparing the doses at which a compound produces its intended or biological effects with the doses at which it causes toxicity. A larger safety margin indicates a wider window between the effective and toxic doses, suggesting a better safety profile from a research standpoint.
For furan, initial exposure estimates have revealed a relatively small margin of approximately 2,000 between human dietary exposure and the doses that induce liver tumors in experimental animals. ellinikahoaxes.gr This small margin has raised concerns about its potential risk to human health. ellinikahoaxes.gr
For this compound, a detailed safety margin analysis is not publicly available due to the limited toxicological data. To establish such an analysis, comprehensive dose-response data from both efficacy and toxicity studies would be required. This would involve identifying the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) from preclinical toxicity studies and comparing these to the effective dose range observed in pharmacological models.
The structural relationship of this compound to amphetamine-like substances suggests that a thorough safety assessment should also consider potential cardiovascular and neurotoxic effects, which are known risks associated with that class of compounds. smw.ch The increased dopaminergic activity of some amphetamine analogs, for instance, is linked to a higher potential for dependence. smw.ch
Further research is necessary to generate the data needed for a robust safety margin analysis of this compound. This would include detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, as well as chronic toxicity studies to assess its long-term effects.
Analytical Methodologies for Detection and Quantification of 1 Furan 2 Yl Propan 2 Amine in Research Matrices
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS)
Advanced chromatographic techniques are essential for the separation, identification, and quantification of 1-(Furan-2-yl)propan-2-amine and its derivatives in complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like This compound . The separation can be achieved using reversed-phase columns, such as C8 or C18, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. chromatographyonline.comd-nb.info For instance, a C18 column with an acetonitrile-water gradient can effectively separate related amine compounds. chromatographyonline.com Derivatization with reagents like dansyl chloride can be employed to enhance UV detection and sensitivity. d-nb.info The choice of the column and mobile phase is critical and can be adapted to resolve the compound from matrix components. chromatographyonline.com For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. nih.gov For less volatile compounds like This compound , derivatization might be necessary to increase volatility and thermal stability. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the compound and its fragments. nih.govijrap.net The interpretation of the mass spectrum is often performed by comparing it with spectral libraries like the one from the National Institute of Standards and Technology (NIST).
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the methods of choice for the sensitive and selective quantification of drugs and metabolites in complex biological matrices. unipd.it These techniques combine the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. For the analysis of novel psychoactive substances, including amine derivatives, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode are frequently developed and validated. unipd.itmdpi.com This approach allows for the detection of substances at very low concentrations (ng/mL levels) in samples like whole blood. unipd.it
Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Typical Column | Mobile/Carrier Phase | Detection | Key Advantages |
|---|---|---|---|---|---|
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C8, C18 chromatographyonline.com | Acetonitrile/Water gradient chromatographyonline.com | UV, Diode Array | Robust, versatile for non-volatile compounds. d-nb.info |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | HP-5MS mdpi.com | Helium mdpi.com | Mass Spectrometry | High separation efficiency, definitive identification. nih.gov |
| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry. | Acquity UPLC® HSS C18 unipd.it | Acetonitrile/Ammonium Formate | Tandem Mass Spectrometry (MRM) | High sensitivity and selectivity, ideal for bioanalysis. unipd.it |
Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of synthesized compounds like This compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure.
¹H NMR spectra would show characteristic signals for the furan (B31954) ring protons (typically in the range of δ 6.0-7.5 ppm), the methylene (B1212753) protons adjacent to the amine, and the amine protons themselves. vulcanchem.com
¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org These spectra are crucial for confirming the identity of the synthesized compound. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For This compound , the IR spectrum would be expected to show:
N-H stretching vibrations characteristic of the primary amine group (around 3300-3500 cm⁻¹). vulcanchem.comdocbrown.info
C-H stretching vibrations. docbrown.info
Vibrations associated with the furan ring. vulcanchem.com
C-N stretching vibrations (typically in the 1020-1250 cm⁻¹ region). docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The furan ring, being an aromatic system, will exhibit characteristic π→π* transitions. bioinfopublication.org Shifts in the absorption maxima upon complexation or substitution can indicate the involvement of the furan ring in these interactions. bioinfopublication.org
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Expected Observations | Reference |
|---|---|---|
| ¹H NMR | Signals for furan protons (δ 6.0-7.5 ppm), methylene protons, and amine protons. | vulcanchem.com |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the structure. | rsc.org |
| IR | N-H stretching (3300-3500 cm⁻¹), C-H stretching, furan ring vibrations, C-N stretching (1020-1250 cm⁻¹). | vulcanchem.comdocbrown.info |
| UV-Vis | Absorption bands corresponding to π→π* transitions of the furan ring. | bioinfopublication.org |
Bioanalytical Method Development for Quantification in Biological Samples (e.g., plasma, brain tissue)
The quantification of This compound in biological matrices such as plasma and brain tissue is critical for pharmacokinetic and pharmacodynamic studies. The development and validation of robust bioanalytical methods are essential for obtaining reliable data.
LC-MS/MS is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. unipd.itsnmjournals.org Method development involves several key steps:
Sample Preparation: This is a crucial step to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. sci-hub.se
Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and potential metabolites. unipd.it
Mass Spectrometric Detection: The mass spectrometer is typically operated in MRM mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This provides excellent selectivity and minimizes matrix effects. unipd.itmdpi.com
Method Validation: The developed method must be rigorously validated according to international guidelines (e.g., EMA, FDA). lww.com Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. d-nb.info
For instance, a validated LC-MS/MS method for novel psychoactive substances demonstrated linearity in the range of 0.25–25 ng/mL in whole blood, with acceptable accuracy and precision. unipd.it The analysis of brain tissue may require specific homogenization and extraction procedures to ensure efficient recovery of the analyte. sgul.ac.ukresearchgate.net
Challenges in Trace Analysis and Metabolite Profiling
Analyzing trace levels of This compound and identifying its metabolites present significant challenges.
Trace Analysis: Detecting and quantifying the compound at very low concentrations, especially at later time points in pharmacokinetic studies, requires highly sensitive analytical methods. lww.com Achieving low limits of detection (LOD) and quantification (LOQ) is essential. d-nb.info This often necessitates optimizing every step of the analytical workflow, from sample collection and storage to the final detection. Matrix effects, where components of the biological sample suppress or enhance the analyte signal in the mass spectrometer, can be a major hurdle. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
Metabolite Profiling: Identifying the metabolites of This compound is crucial for understanding its biotransformation and potential toxicity. The metabolic pathways can be complex, leading to a variety of structurally related compounds. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for metabolite identification, as it provides accurate mass measurements that can be used to determine the elemental composition of unknown metabolites. sci-hub.se However, the synthesis and characterization of authentic metabolite standards are often required for definitive identification and quantification. The study of related furan-containing compounds has shown that metabolism can involve reduction of other functional groups present in the molecule. nih.gov
Computational Chemistry and in Silico Modeling of 1 Furan 2 Yl Propan 2 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as 1-(Furan-2-yl)propan-2-amine, and a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding energy.
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other furan-containing compounds to predict their therapeutic potential. For instance, a study on a furan-containing oximino ester involved docking with the binding pocket of the protein 3I3K, revealing hydrogen bond interactions and a binding score of -2.27 kcal/mol. mdpi.com Another investigation on a different furan (B31954) derivative reported a binding score of -5.72 kcal/mol, indicating its potential as a bioactive agent. researchgate.net In silico molecular docking of other thiazole (B1198619) derivatives containing furan moieties has also been used to predict their binding affinity to target proteins. researchgate.net
For this compound, a hypothetical docking study would involve identifying a potential biological target, such as a receptor or enzyme, and then using software like AutoDock to predict its binding mode and affinity. The furan ring could participate in π-π stacking interactions with aromatic residues in the binding site, while the amine group could form hydrogen bonds, anchoring the molecule within the target's active site. The results of such a simulation would be presented in a data table, as shown hypothetically below.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Monoamine Oxidase A | -6.8 | TYR407, PHE208 | Hydrogen Bond, Pi-Alkyl |
| Serotonin (B10506) Transporter | -7.2 | ASP98, ILE172 | Hydrogen Bond, Hydrophobic |
| Dopamine (B1211576) Transporter | -7.0 | ASP79, SER149 | Hydrogen Bond, Hydrophobic |
This table is for illustrative purposes only and is not based on published experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The primary goal is to develop a model that can predict the activity of new, untested compounds based on their molecular descriptors. mdpi.com These descriptors can be electronic, hydrophobic, steric, or topological in nature.
The development of a QSAR model involves several key steps:
Data Set Selection: A group of structurally related compounds with known biological activities is selected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation relating the descriptors to the biological activity. acs.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
No specific QSAR models for this compound are currently available in the literature. However, QSAR studies on other furan-containing compounds have been conducted to predict their efficacy. evitachem.com For a series of compounds including this compound, a QSAR study could be performed to predict its potential efficacy against a specific biological target. This would involve synthesizing and testing a series of analogues to generate the necessary data for model building. The resulting QSAR equation would highlight the key structural features that contribute to the desired biological activity.
Table 2: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Molecular connectivity indices, Wiener index |
| Steric | Molar refractivity, van der Waals volume |
This table lists common descriptors that could be used in a QSAR study of this compound and its analogues.
In Silico ADME and Toxicity Prediction
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are vital components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. frontiersin.org These predictive models use a compound's structure to estimate various properties that determine its fate in the body.
Several computational tools and web servers are available for ADMET prediction, such as pkCSM, Toxtree, and Discovery Studio. frontiersin.org These platforms can predict a wide range of parameters, including:
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability. frontiersin.orgbrieflands.com
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB). brieflands.com
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
Excretion: Renal clearance and total clearance.
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, and LD50 values. japsonline.comresearchgate.net
For this compound, some basic physicochemical properties relevant to ADME have been computed and are available in public databases. For example, PubChem lists a predicted XLogP3 value of 1.4, which is a measure of lipophilicity. nih.gov A comprehensive in silico ADMET profile would provide a much broader picture of its drug-like properties.
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | 125.17 g/mol nih.gov |
| XLogP3 | 1.4 nih.gov |
| Topological Polar Surface Area (TPSA) | 39.2 Ų nih.gov |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Human Intestinal Absorption | High (predicted) |
| Blood-Brain Barrier Permeability | Permeable (predicted) |
This table combines data from PubChem with hypothetical predictions for illustrative purposes.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. sfu.ca For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions with its environment, such as a solvent or a biological receptor. Conformational analysis, which can be performed using both MD and quantum chemical methods, aims to identify the stable, low-energy conformations of a molecule. scielo.br
A conformational analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide, a related furan derivative, using NMR spectroscopy and DFT calculations, revealed the presence of nine stable conformations in solution. scielo.br This highlights the conformational flexibility that can be expected in molecules containing furan and flexible side chains.
For this compound, MD simulations could be used to explore its conformational landscape and to understand how it might adapt its shape to fit into a binding pocket. Predicted collision cross-section (CCS) values, which are related to the shape and size of an ion in the gas phase, are available for this compound from resources like PubChemLite. uni.lu These values can be compared with experimental data from ion mobility spectrometry.
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 126.09134 | 125.8 |
| [M+Na]+ | 148.07328 | 132.9 |
| [M-H]- | 124.07678 | 129.7 |
Data sourced from PubChemLite. uni.lu
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. ccsenet.org These methods can provide valuable information about a molecule's stability, reactivity, and spectroscopic properties. acs.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govtandfonline.com A small HOMO-LUMO gap suggests high reactivity, while a large gap indicates high stability. tandfonline.com
Table 5: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -8.5 |
| LUMO Energy | 0.5 |
| HOMO-LUMO Gap | 9.0 |
| Ionization Potential | 8.5 |
| Electron Affinity | -0.5 |
This table is for illustrative purposes only and is not based on published experimental data.
Emerging Research Avenues and Therapeutic Potential of 1 Furan 2 Yl Propan 2 Amine
Development as Radioligands for Positron Emission Tomography (PET) Imaging of MAO-B Activity
Positron Emission Tomography (PET) is a powerful imaging technique that allows for the in-vivo quantification and visualization of biological processes. The development of specific radioligands is crucial for this technology, and derivatives of 1-(furan-2-yl)propan-2-amine have shown promise as precursors for radiotracers targeting monoamine oxidase B (MAO-B). nih.govsnmjournals.org MAO-B is an enzyme of significant interest in neuroscience, as its elevated levels are associated with astrogliosis, a marker for neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. snmjournals.orgfrontiersin.orgacs.org
Research has focused on synthesizing fluorinated propargylamine (B41283) derivatives of the core compound to create potential PET radioligands. nih.govresearchgate.net The introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope with a suitable half-life, allows for the tracking of these molecules in the brain. frontiersin.org One such derivative, (S)-N-(1-[¹⁸F]fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine, was synthesized and evaluated for its potential to visualize MAO-B activity. nih.govsnmjournals.org
In vitro inhibition studies are a critical first step in evaluating these potential radioligands. The inhibitory concentration (IC₅₀) is determined to assess the compound's potency and selectivity for MAO-B over its isoform, MAO-A. For instance, the non-radioactive fluorinated furan (B31954) derivative, compound 10 (see table below), showed significant and selective inhibition of MAO-B. nih.gov
| Compound | Chemical Name | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 10 | (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine | 208.5 ± 13.44 | > 2 | nih.govresearchgate.net |
The development of reversible radioligands is another key objective, as irreversible binders can present challenges for quantitative analysis in PET studies. frontiersin.orgacs.org Novel reversible fluorine-18 labeled MAO-B compounds are being evaluated in non-human primates, demonstrating brain exposure and regional distribution consistent with the known localization of MAO-B. acs.orgnih.gov While these specific compounds may not all be direct furan derivatives, the principles guide the ongoing optimization of radioligands derived from scaffolds like this compound. The goal is to develop tracers with high brain uptake, high selectivity for MAO-B, and favorable kinetics for reliable quantification in human studies. frontiersin.orgacs.org
Role in the Design and Optimization of Novel Therapeutic Agents for Neurological and Other Disorders
The structural framework of this compound serves as a valuable starting point for the design of novel therapeutic agents, primarily through the development of MAO-B inhibitors. nih.govnih.gov Inhibitors of MAO-B are established in the treatment of Parkinson's disease, as they prevent the breakdown of dopamine (B1211576), thereby increasing its availability in the brain. nih.govbohrium.com They are also investigated for their neuroprotective potential, which may stem from reducing oxidative stress produced during MAO-B-catalyzed reactions. bohrium.com
Derivatives of this compound, particularly propargylamine analogues, have been synthesized and evaluated for their MAO-B inhibitory activity. nih.govresearchgate.net The propargylamine moiety is a well-known feature of several irreversible MAO inhibitors, such as L-deprenyl and rasagiline. acs.org By modifying the core structure, researchers aim to optimize potency, selectivity, and pharmacokinetic properties. For example, the fluorinated derivative (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine was found to be a selective inhibitor of MAO-B, with no significant activity against MAO-A at the tested concentrations. nih.govresearchgate.net
| Derivative Structure | Compound Name | MAO-B IC₅₀ (nM) | Selectivity | Reference |
|---|---|---|---|---|
| (S)-N-(1-fluoro-3-(furan-2-yl)propan-2-yl)-N-methylprop-2-yn-1-amine | Compound 10 | 208.5 ± 13.44 | Highly selective for MAO-B over MAO-A (IC₅₀ > 2000 nM) | nih.govresearchgate.net |
Beyond direct MAO-B inhibition, the furan ring itself is a versatile heterocycle found in various compounds designed for neurological targets. For instance, fragment-based drug design studies have identified compounds containing furan and benzofuran (B130515) moieties that exhibit high to medium binding affinity for the glutamate (B1630785) receptor GluA3, a target for nootropic agents. preprints.org This suggests that the this compound scaffold could be explored for modulating other neurotransmitter systems beyond monoamines. The ongoing research into related structures, such as N‐(furan‐2‐ylmethyl)‐N‐methylprop‐2‐yn‐1‐amine (F2MPA) as a potential cognitive enhancer, further underscores the therapeutic potential of this chemical family. nih.gov
Potential as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. Radioliogands developed from this compound for PET imaging are prime examples of such probes. acs.orgnih.gov By binding selectively to MAO-B, these molecules allow researchers to investigate the role of this enzyme in both health and disease. frontiersin.org
PET imaging with MAO-B-selective radioligands is increasingly used as a surrogate biomarker for astrogliosis, the activation of astrocytes in response to neuronal injury. nih.govresearchgate.net This application is critical for elucidating the biological pathways of neurodegeneration. For example, by using these probes, scientists can map the extent and progression of astrogliosis in living subjects with conditions like Alzheimer's disease, providing insights into the disease mechanism and a potential way to monitor the effectiveness of new therapies. snmjournals.orgnih.gov
The development of reversible ¹⁸F-labeled probes is particularly valuable. acs.orgnih.gov Reversible binding allows for more accurate quantification of enzyme density and occupancy by therapeutic drugs, offering a clearer picture of the target's engagement. frontiersin.org Therefore, derivatives of this compound, when labeled and optimized, can serve as powerful tools to explore the upregulation of MAO-B in neuroinflammation, track the progression of neurological disorders, and understand the complex interplay of cellular processes in the brain. acs.orgnih.gov
Unexplored Pharmacological Applications and Future Research Directions
While current research on this compound derivatives is heavily concentrated on MAO-B inhibition for neurological disorders, several pharmacological applications remain unexplored. The versatility of the furan heterocycle, present in a wide range of biologically active molecules, suggests that this scaffold could be adapted to target other biological systems.
Future research could pivot in several directions. One key area is the development of longer-lived, fluorinated PET radioligands that would allow for distribution to imaging centers lacking an on-site cyclotron, thereby broadening their research and potential diagnostic utility. frontiersin.org There is also continued interest in optimizing the balance between irreversible and reversible binding properties to create probes and therapeutics with ideal characteristics for their intended purpose. frontiersin.org
Furthermore, the pharmacological profile of the parent compound, this compound, is not extensively characterized in the public literature. nih.gov Most studies focus on its propargylamine derivatives. Investigating the activity of the core molecule at other central nervous system targets, such as other monoamine transporters or receptors, could reveal entirely new therapeutic avenues. The structural similarity to other psychoactive phenethylamines suggests that its pharmacology could be complex and warrants further investigation.
Finally, the application of this chemical scaffold could be extended beyond neurological disorders. MAO-B is expressed in various peripheral tissues, and its role in other conditions is an area of active investigation. Future work could explore the potential of this compound derivatives in cardiovascular diseases, diabetes, or certain types of cancer where MAO enzymes may play a role. The synthesis of new libraries of derivatives and their screening against a wider range of biological targets will be crucial in uncovering the full therapeutic potential of this promising chemical entity.
Q & A
Q. Purity Verification Methods :
| Technique | Key Indicators |
|---|---|
| IR Spectroscopy | Azomethine linkage (~1618 cm⁻¹), C-S-C (721 cm⁻¹), C-O (1350 cm⁻¹) |
| ¹H NMR | Singlet at δ 8.55 ppm (N=CH), aryl protons (δ 7.0–7.90 ppm) |
| Mass Spectrometry | Molecular ion peak (e.g., m/z 300 for derivatives) and fragmentation patterns . |
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., azomethine, C-S-C) via characteristic absorption bands.
- ¹H/¹³C NMR : Resolves proton environments (e.g., deshielded N=CH protons) and carbon backbone.
- Mass Spectrometry : Confirms molecular weight and fragmentation pathways (e.g., loss of furan-O groups).
- X-ray Crystallography (if applicable): Resolves 3D structure and hydrogen-bonding networks .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Answer:
- PASS Program : Predicts anti-tubercular activity (Pa > 0.68) by analyzing structure-activity relationships (SAR) across >35,000 compounds .
- Molecular Docking : Simulates binding to targets like enoyl-ACP reductase (PDB: 2H7M). Key interactions include hydrogen bonding with Tyr158 and hydrophobic contacts with active-site residues (e.g., Met155, Ile194) .
- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
Q. Example Docking Workflow :
Prepare protein (remove water, add hydrogens).
Optimize ligand geometry using PM3 semi-empirical methods.
Validate docking protocol with known inhibitors (e.g., binding score -11.7 kcal/mol) .
Advanced: What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?
Answer:
- Parameter Optimization : Vary catalysts (e.g., FeCl₃ vs. other Lewis acids), solvents (DMF vs. acetonitrile), and reaction times.
- Mechanistic Analysis : Use DFT to model reaction pathways and identify rate-limiting steps (e.g., cyclization barriers) .
- Byproduct Characterization : Employ LC-MS or GC-MS to detect intermediates (e.g., uncyclized thiosemicarbazones) .
Regulatory: What legal considerations apply to researching this compound given structural analogs are controlled substances?
Answer:
- Controlled Analogues : Benzofuran derivatives (e.g., 5-APB, 6-APB) are regulated under the UK Misuse of Drugs Act and similar frameworks .
- Compliance Steps :
- Screen structural analogs in controlled-substance databases (e.g., DEA Schedule I).
- Obtain permits for synthesis and handling.
- Document purity and usage to avoid misuse .
Advanced: How does the furan ring influence the compound’s electronic properties compared to phenyl analogs?
Answer:
- Aromaticity Effects : Furan’s oxygen atom introduces electron-withdrawing effects, reducing π-electron density vs. phenyl.
- DFT Insights : Compare HOMO-LUMO gaps and electrostatic potential maps to predict reactivity (e.g., nucleophilic attack at furan’s α-position) .
- Biological Impact : Furan’s polarity may enhance solubility but reduce membrane permeability vs. lipophilic phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
